

# In Vivo Administration of SPR720 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SPR720 is an orally bioavailable prodrug of SPR719, a novel aminobenzimidazole that inhibits bacterial DNA gyrase B.[1][2] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit of DNA gyrase.[1] SPR720 has demonstrated potent in vitro and in vivo activity against a range of nontuberculous mycobacteria (NTM), including Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[3][4] This document provides detailed application notes and protocols for the in vivo administration of SPR720 in mouse models of NTM infection, based on preclinical studies.

#### **Mechanism of Action**

**SPR7**20 is a phosphate ester prodrug that is rapidly converted in vivo to its active moiety, **SPR7**19.[2][5] **SPR7**19 targets the ATPase subunit of DNA gyrase B (GyrB), inhibiting its function and leading to bacterial growth inhibition.[1][6] This unique target means there is no cross-resistance with other standard-of-care antibiotics for NTM infections.[1][3]





Click to download full resolution via product page

Caption: Mechanism of action of SPR720.

## **Efficacy in Murine Models of NTM Infection**

**SPR7**20 has demonstrated significant efficacy in reducing bacterial burden in both chronic and acute mouse models of NTM infection, both as a monotherapy and in combination with standard-of-care agents.[3][7]

### **Mycobacterium avium Complex (MAC) Infection**

In a chronic C3HeB/FeJ mouse model of pulmonary MAC infection (M. avium ATCC 700898), oral administration of **SPR7**20 resulted in a dose-dependent reduction in bacterial burden in the lungs, spleen, and liver.[1][7]

Table 1: Efficacy of SPR720 Monotherapy in a Chronic Murine MAC Infection Model[6][7]



| Treatment<br>Group | Dosage<br>(mg/kg/day) | Administration<br>Route | Duration | Mean<br>Reduction in<br>Lung CFU<br>(log10) vs.<br>Control |
|--------------------|-----------------------|-------------------------|----------|------------------------------------------------------------|
| SPR720             | 10                    | Oral gavage             | 32 days  | Dose-dependent reduction                                   |
| SPR720             | 30                    | Oral gavage             | 32 days  | Dose-dependent reduction                                   |
| SPR720             | 100                   | Oral gavage             | 32 days  | Statistically significant reduction                        |

Combination therapy of **SPR7**20 with standard-of-care agents showed even greater efficacy. The greatest reduction in bacterial burden was observed when **SPR7**20 was combined with clarithromycin and ethambutol.[3][6]

Table 2: Efficacy of **SPR7**20 Combination Therapy in a Chronic Murine MAC Infection Model[3] [6]

| Treatment<br>Group                         | Dosage<br>(mg/kg/day)                                 | Administration<br>Route | Duration | Mean<br>Reduction in<br>Lung CFU<br>(log10) vs.<br>Control |
|--------------------------------------------|-------------------------------------------------------|-------------------------|----------|------------------------------------------------------------|
| SPR720 +<br>Clarithromycin +<br>Ethambutol | 30 (SPR720) + 250 (Clarithromycin) + 100 (Ethambutol) | Oral gavage             | 32 days  | Largest reduction observed                                 |

## **Mycobacterium abscessus Infection**



In a severe combined immunodeficient (SCID) mouse model of M. abscessus subspecies bolletii infection, **SPR7**20 monotherapy also demonstrated a dose-dependent reduction in bacterial burden in the lungs, spleen, and liver.[1]

Table 3: Efficacy of SPR720 Monotherapy in an Acute Murine M. abscessus Infection Model[1]

| Treatment<br>Group | Dosage<br>(mg/kg/day) | Administration<br>Route | Duration | Outcome                                      |
|--------------------|-----------------------|-------------------------|----------|----------------------------------------------|
| SPR720             | 25                    | Oral gavage             | 16 days  | Significant reduction in bacterial burden    |
| SPR720             | 100                   | Oral gavage             | 16 days  | Greatest<br>reduction in<br>bacterial burden |
| SPR720             | 400                   | Oral gavage             | 16 days  | Significant reduction in bacterial burden    |

Further reductions in bacterial burden were observed when **SPR7**20 was combined with standard-of-care agents.[8]

#### **Pharmacokinetics in Mice**

A single oral dose of 100 mg/kg **SPR7**20 in BALB/c mice resulted in a mean total plasma drug AUC0–inf of 72.5  $\mu$ g·h/mL.[6][9] This exposure is similar to that achieved with a 1000 mg oral dose in healthy human volunteers.[6][9]

# Experimental Protocols Chronic Murine Model of Pulmonary MAC Infection

This protocol is based on studies using C3HeB/FeJ mice.[7]





Click to download full resolution via product page

Caption: Workflow for a chronic MAC infection mouse model.

- 1. Animals:
- Female C3HeB/FeJ mice, 6 weeks old.[10]
- 2. Infection:



- Infect mice via aerosol delivery with approximately 1x108.5 CFU of M. avium ATCC 700898.
   [7]
- Allow the infection to establish for 28 days.[7]
- 3. Treatment:
- Initiate treatment on day 28 post-infection.[7]
- Administer SPR720 via oral gavage once daily at desired dosages (e.g., 10, 30, 100 mg/kg).
   [7]
- For combination studies, co-administer standard-of-care agents such as clarithromycin (250 mg/kg) and ethambutol (100 mg/kg) via oral gavage.[6][7]
- Include a vehicle control group (e.g., saline).[7]
- Treat for a duration of 32 days (from day 28 to day 60 post-infection).[6][9]
- 4. Endpoint Analysis:
- At day 61 post-infection, euthanize mice.[9]
- Aseptically harvest lungs, spleen, and liver.[7]
- Homogenize organs in phosphate-buffered saline (PBS).[9]
- Plate serial dilutions of the homogenates on nutrient 7H11 agar.
- Incubate plates for approximately 30 days to determine bacterial colony-forming units (CFU).

#### Acute Murine Model of M. abscessus Infection

This protocol is based on studies using SCID mice.[1][6]





Click to download full resolution via product page

Caption: Workflow for an acute M. abscessus infection mouse model.

- 1. Animals:
- Severe Combined Immunodeficient (SCID) mice.[1][6]
- 2. Infection:
- Infect mice intravenously (e.g., via tail vein) with M. abscessus subspecies bolletii.[1][6]
- 3. Treatment:
- Initiate treatment one day post-infection.[1]



- Administer SPR720 via oral gavage once daily at desired dosages (e.g., 25, 100, 400 mg/kg).[1]
- Include a vehicle control group.
- Treat for a duration of 16 days.[1]
- 4. Endpoint Analysis:
- On day 17 post-infection, euthanize mice.[1]
- Aseptically harvest lungs, spleen, and liver.[1]
- Homogenize organs and plate serial dilutions to determine bacterial CFU.[1]

### **Safety and Tolerability**

In a first-in-human Phase 1 trial, **SPR7**20 was well tolerated in healthy volunteers at single oral doses up to 2,000 mg and multiple daily doses up to 1,000 mg for 14 days.[2] The most common adverse events were mild to moderate gastrointestinal issues and headache.[2] However, a Phase 2a clinical trial in patients with NTM pulmonary disease was suspended due to a lack of significant separation from placebo and potential dose-limiting safety issues, including hepatotoxicity, at a dose of 1,000 mg once daily.[11] Researchers should be mindful of these findings when designing and interpreting preclinical studies.

#### Conclusion

**SPR7**20 has demonstrated promising efficacy in murine models of NTM infection, supporting its continued evaluation as a potential oral treatment option.[3] The protocols outlined in this document provide a framework for conducting in vivo studies to further investigate the therapeutic potential of **SPR7**20 and other novel anti-NTM agents. Careful consideration of dose selection and potential toxicities is warranted in future studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. tandfonline.com [tandfonline.com]
- 2. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sperotherapeutics.com [sperotherapeutics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 11. Spero Therapeutics Announces SPR720 Phase 2a Interim Results and Provides a Business Update BioSpace [biospace.com]
- To cite this document: BenchChem. [In Vivo Administration of SPR720 in Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14897630#in-vivo-administration-of-spr7-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com